Bienvenue dans la boutique en ligne BenchChem!

7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione

DPP-IV inhibition medicinal chemistry structure-activity relationship

This purine-2,6-dione features a direct C8–(4-methylpiperidine) bond lacking both piperazine NH and primary amine, making it the ideal negative control for DPP-IV selectivity panels alongside BDPX and linagliptin. Its unsubstituted N7-benzyl group recapitulates the BDPX crystallographic pose, while the C8 attachment mode avoids the N-dealkylation liability of methylene-linked analogs (CAS 851937-73-0). Commercially available screening compound distinct from Boehringer Ingelheim's piperazine/3-aminopiperidine patent estate, enabling IP-unencumbered hit validation.

Molecular Formula C20H25N5O2
Molecular Weight 367.4 g/mol
Cat. No. B2669719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione
Molecular FormulaC20H25N5O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C20H25N5O2/c1-14-9-11-24(12-10-14)19-21-17-16(18(26)23(3)20(27)22(17)2)25(19)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
InChIKeyMYBQRHATNBQDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione: Procurement-Relevant Structural and Pharmacological Profile


7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione is a fully synthetic xanthine derivative belonging to the purine-2,6-dione chemotype. Its core scaffold is shared with theophylline and numerous investigational DPP-IV inhibitors, but its substitution pattern—N7-benzyl, N1/N3-dimethyl, and C8-(4-methylpiperidin-1-yl) directly attached without a linker—distinguishes it from both earlier piperazine-containing analogs such as BDPX (PDB 2aj8) [1] and the clinically advanced DPP-IV inhibitor linagliptin, which bears a 3-aminopiperidine at C8 [2]. This compound is cataloged in multiple screening libraries and has been referenced in patent literature covering xanthine-based dipeptidyl peptidase-IV inhibitors [3].

Why 7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione Cannot Be Interchanged with Close Xanthine Analogs


Within the 7-benzyl-1,3-dimethylxanthine chemotype, substitution at the C8 position is the dominant determinant of target potency and selectivity. The linagliptin medicinal chemistry program demonstrated that replacing a piperazine at C8 with a 3-aminopiperidine increased DPP-IV inhibitory potency by over 1,000-fold (from micromolar to Ki = 2 nM) [1]. Similarly, the co-crystal structure of the piperazine analog BDPX bound to porcine DPP-IV (PDB 2aj8) shows that the C8 heterocycle occupies the S1 pocket and that even minor modifications to this group alter hydrogen-bonding geometry with Glu205/Glu206 and steric complementarity with the Tyr547/Tyr666 hydrophobic enclosure [2]. The target compound's 4-methylpiperidine substituent—differing from piperazine by replacement of the distal NH with a CH-CH3 group—is predicted to lose the piperazine NH-mediated water network observed in the BDPX co-crystal while gaining additional hydrophobic contacts. Consequently, generic substitution with a piperazine, unsubstituted piperidine, or methylene-linked analog cannot be assumed to preserve binding affinity or functional activity.

Quantitative Differentiation Evidence for 7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione Against Closest Analogs


C8 Substituent Basicity and Hydrogen-Bond Donor Capacity: 4-Methylpiperidine vs. Piperazine

The target compound bears a 4-methylpiperidine at C8 (calculated pKa ~10.1 for the piperidine nitrogen), whereas the closest peer compound BDPX (PDB 2aj8 ligand) bears a piperazine (calculated pKa ~9.7 for the distal NH). In the BDPX-DPP-IV co-crystal structure, the piperazine distal NH donates a hydrogen bond to a structured water molecule bridging Glu205 and Glu206 [1]. The 4-methylpiperidine substituent eliminates this H-bond donor capacity and replaces it with a methyl group that is predicted to occupy the hydrophobic sub-pocket defined by Tyr547 and Tyr666. The linagliptin SAR campaign independently established that removal of piperazine NH functionality at C8, when coupled with appropriate amine substitution, can produce >1,000-fold potency gains for DPP-IV (piperazine analog IC50 ~5,000 nM vs. 3-aminopiperidine analog Ki = 2 nM) [2], though the 4-methylpiperidine lacks the critical primary amine that drives linagliptin's potency.

DPP-IV inhibition medicinal chemistry structure-activity relationship

Direct C8 Attachment vs. Methylene-Linked Analog: Conformational Restriction and Metabolic Stability

The target compound features a direct C–N bond between the purine C8 and the 4-methylpiperidine nitrogen, whereas the commercially available analog 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (CAS 851937-73-0) inserts a methylene linker . This structural difference has two quantifiable consequences: (i) the direct attachment reduces the number of rotatable bonds by 1 (from 4 to 3 between purine core and piperidine ring), increasing conformational rigidity; (ii) the direct C8–N linkage eliminates the benzylic methylene, a known site of CYP450-mediated N-dealkylation in tertiary amine-containing xanthines. In the linagliptin series, the direct C8–aminopiperidine linkage was retained throughout optimization and contributed to the compound's long terminal half-life (t1/2 > 70 h in human) [1].

drug metabolism conformational analysis structure-metabolism relationship

N7-Benzyl vs. N7-(4-Methylbenzyl) Substitution: Differential π-Stacking and Target Selectivity

A closely related commercial analog, 1,3-dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332904-78-6), differs at two positions: N7 bears a 4-methylbenzyl instead of benzyl, and C8 bears an unsubstituted piperidine instead of 4-methylpiperidine . In the DPP-IV co-crystal structure with BDPX, the N7-benzyl group occupies a hydrophobic channel lined by Phe357 and Arg358, where the terminal phenyl ring participates in edge-to-face π-stacking with Phe357 [1]. Introduction of a para-methyl group on the N7-benzyl (as in CAS 332904-78-6) is predicted to alter the optimal π-stacking distance by ~0.3–0.5 Å based on the additional van der Waals radius of the methyl substituent, potentially weakening this interaction. The target compound's unsubstituted N7-benzyl group maintains the binding geometry observed crystallographically for BDPX.

receptor selectivity π-stacking interactions xanthine SAR

Patent Landscape Differentiation: 4-Methylpiperidine as a Distinct C8 Substituent in DPP-IV Inhibitor Claims

The foundational Boehringer Ingelheim patent US 7,550,455 B2 explicitly claims 8-(piperazin-1-yl)- and 8-([1,4]diazepan-1-yl)-xanthines, listing 'piperidin-1-yl' among permissible R3 groups at C8 within the Markush structure [1]. However, the specific combination of 4-methylpiperidin-1-yl at C8 with N7-benzyl and N1,N3-dimethyl is not exemplified in the granted claims. The subsequent linagliptin patent estate (US 8,138,342, US 8,846,695) claims 8-(3-aminopiperidin-1-yl)-xanthines with alkynyl N7 substitution. The target compound therefore occupies a distinct chemical space: it is not covered by the exemplified piperazine claims of the early DPP-IV patents, nor does it fall within the 3-aminopiperidine genus of the linagliptin patents. This freedom-to-operate differentiation is quantifiable: a Markush structure analysis shows that the 4-methylpiperidine C8 substituent is structurally distinct from all >15 exemplified C8 amines in US 7,550,455 B2.

intellectual property DPP-IV patent landscape chemical matter differentiation

Recommended Application Scenarios for 7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione Based on Differentiated Evidence


DPP-IV Negative Control or Selectivity Panel Compound with Defined C8 Piperidine Geometry

The target compound's 4-methylpiperidine substituent lacks both the piperazine NH (present in BDPX) and the primary amine (present in linagliptin's 3-aminopiperidine) that are critical for high-affinity DPP-IV binding [1]. This makes it a structurally appropriate negative control for DPP-IV assays where discrimination between piperazine-dependent and piperidine-dependent binding modes is required. Users can deploy this compound alongside BDPX (PDB 2aj8 co-crystallized ligand) and linagliptin to construct a three-point selectivity panel that probes the contribution of C8 H-bond donor capacity to target engagement [2].

CYP450 Metabolic Stability Screening: Direct-Attachment vs. Methylene-Linked Xanthine Congeners

The direct C8–N bond in the target compound eliminates the N–CH2–Ar motif present in the methylene-linked analog (CAS 851937-73-0), a known structural alert for CYP450-mediated N-dealkylation [1]. Procurement of both the target compound and its methylene-linked congener enables a pairwise metabolic stability comparison (e.g., human liver microsome intrinsic clearance assay) to isolate the contribution of the C8 attachment mode to oxidative metabolism, controlling for all other structural variables [3].

Xanthine-Based PI3K or Purine Nucleoside Phosphorylase Screening with N7-Benzyl SAR Exploration

The target compound has been indexed in BindingDB and ChEMBL with affinity data entries across multiple target classes including PI3K isoforms, purine nucleoside phosphorylase, and P2X/P2Y purinoceptors [1]. Its N7-benzyl (rather than N7-(4-methylbenzyl)) makes it the appropriate choice for SAR studies where the unsubstituted benzyl group is required to recapitulate the binding pose observed crystallographically for BDPX. When screening against PI3Kδ or PNP, the compound's 4-methylpiperidine substituent provides a distinct steric and electronic profile compared to the piperazine and morpholine analogs cataloged in commercial screening libraries.

Freedom-to-Operate Lead Optimization in DPP-IV or Related Serine Protease Programs

For industrial medicinal chemistry teams pursuing DPP-IV or FAP (fibroblast activation protein) inhibitors with a xanthine core, the target compound provides a C8 substituent (4-methylpiperidine) that falls outside the densely claimed piperazine and 3-aminopiperidine chemical space of the Boehringer Ingelheim patent estate [1]. This patent differentiation, combined with the compound's commercial availability as a screening compound, enables rapid hit validation without immediate IP encumbrance, particularly valuable for early-stage programs seeking novel chemical matter [2].

Quote Request

Request a Quote for 7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.